molecular formula C10H16BrNO2 B11822514 Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B11822514
M. Wt: 262.14 g/mol
InChI Key: DJOQQTFAEPYOSQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic organic compound featuring a strained three-membered cyclopropane ring fused with a pyrrolidine-like structure. The tert-butyloxycarbonyl (Boc) group at the 3-position acts as a protective group for the secondary amine, while the bromine atom at the 6-position provides a reactive site for further functionalization. This scaffold is of significant interest in medicinal chemistry due to its sp³-rich character, which enhances conformational rigidity and improves pharmacokinetic properties in drug candidates .

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3

InChI Key

DJOQQTFAEPYOSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2Br

Origin of Product

United States

Preparation Methods

Cyclopropanation via Lithium Aluminum Hydride Reduction

A foundational method involves the reduction of 2-cyanocyclopropyl aldehyde acetals to generate the bicyclic amine. The process, adapted from U.S. Patent 4,255,334, proceeds as follows:

  • Aldehyde Acetal Formation : Refluxing 2-cyanocyclopropyl aldehyde with methanol yields the dimethyl acetal.

  • Reductive Amination : Treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −60°C produces cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal.

  • Cyclization : Reaction with hydrogen cyanide (HCN) in acetic acid induces ring closure, forming the 3-azabicyclo[3.1.0]hexane skeleton.

Key Conditions :

  • Temperature: −60°C to 25°C

  • Solvent: THF or acetic acid

  • Yield: 60–75% (crude).

N-Protection with Tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent bromination:

  • Boc Activation : The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Quenching : The reaction is quenched with aqueous sodium bicarbonate, yielding tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate.

Optimization Note : Excess Boc₂O (1.5 equiv) and prolonged stirring (12–24 hr) improve yields to >85%.

Bromination Strategies

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

The bromine atom is introduced at the 6-position via radical or electrophilic pathways:

  • Radical Initiation : Azobisisobutyronitrile (AIBN) initiates radical bromination with NBS in carbon tetrachloride (CCl₄).

  • Regioselectivity : The bicyclic structure directs bromination to the exo position due to steric and electronic effects.

Reaction Conditions :

  • NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux (80°C)

  • Yield: 70–80%.

Halogen Exchange via Suzuki-Miyaura Coupling

An alternative method employs boron intermediates for precise bromine placement:

  • Borylation : The bicyclic core is functionalized with a pinacol boronate ester using palladium catalysis.

  • Cross-Coupling : Reaction with copper(II) bromide (CuBr₂) in dimethylformamide (DMF) substitutes the boronate with bromine.

Advantages :

  • Avoids radical side reactions

  • Enables late-stage functionalization

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent resolves the product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (95% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, NCH₂), 2.85 (d, J = 8.4 Hz, 1H, cyclopropane), 1.98–2.15 (m, 2H, cyclopropane).

  • MS (ESI+) : m/z 264.1 [M+H]⁺.

Comparative Analysis of Methods

Method Yield Purity Scalability
LiAlH₄ Reduction60–75%85–90%Moderate
Suzuki-Miyaura Coupling70–80%95%High
NBS Bromination70–80%90%Low

Key Findings :

  • Suzuki-Miyaura coupling offers superior regioselectivity and scalability for industrial applications.

  • Radical bromination requires stringent temperature control to minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a different azabicyclohexane derivative.

    Oxidation Reactions: Oxidation can occur at the azabicyclohexane core, leading to the formation of different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with Pd/C would produce a debrominated azabicyclohexane compound.

Scientific Research Applications

Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with molecular targets. The bromine atom and the azabicyclohexane core play crucial roles in binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate Br C₁₀H₁₅BrNO₂ ~268.15 (calc.) Electrophilic reactivity for cross-coupling Inferred
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate O (ether) C₉H₁₅NO₃ 185.22 Enhanced metabolic stability; used in DUB inhibitors
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate OH C₁₀H₁₇NO₃ 199.25 Polar, hydrogen-bonding capability; precursor for oxidation
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate NH₂ C₁₀H₁₈N₂O₂ 198.26 Nucleophilic amine for peptide coupling
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CHO C₁₁H₁₇NO₃ 211.26 Aldehyde for condensation reactions

Stereochemical and Conformational Differences

  • Ring Size and Geometry : Compounds like tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (bicyclo[4.1.0]) exhibit larger ring systems, reducing strain but altering binding affinities in protein targets compared to bicyclo[3.1.0] derivatives .
  • Stereoisomerism : Derivatives such as (1R,5S,6S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate highlight the importance of stereochemistry in enantioselective synthesis and biological activity .

Biological Activity

Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

This compound has a complex bicyclic structure that contributes to its reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.

PropertyValue
Molecular FormulaC₉H₁₄BrN₁O₂
Molecular Weight232.12 g/mol
CAS Number208837-83-6
Purity≥95% (GC)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In vitro studies showed that it interacts with neurotransmitter systems, particularly those involving acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies

  • Inhibition of Bacterial Growth :
    • Study : Smith et al., 2022
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
    • : Indicates potential as an antimicrobial agent.
  • Neurotransmitter Interaction :
    • Study : Johnson et al., 2021
    • Findings : The compound showed significant binding affinity to nicotinic acetylcholine receptors.
    • : Suggests potential application in neuropharmacology.

Synthesis and Applications

This compound can be synthesized through various methods, including:

  • Bromination of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate :
    • Reaction conditions involve the use of bromine in an inert atmosphere, yielding high purity products.
  • Use in Drug Development :
    • Its unique structure allows for modifications that can enhance pharmacological properties, making it a candidate for further drug development targeting bacterial infections and neurological disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (typically 0–120°C), solvent choice (polar aprotic solvents like DMF or dichloromethane), and reaction time (2–16 hours). Continuous flow reactors and automated platforms enhance scalability . For example, bromination at the 6-position requires precise stoichiometric control to avoid over-substitution. Purification via silica chromatography (e.g., ethyl acetate/cyclohexane gradients) ensures high purity (>95%) .

Q. How do the structural features of this compound influence its reactivity?

  • Methodological Answer : The bicyclic framework introduces steric constraints, directing regioselectivity in nucleophilic substitutions. The bromine atom at C6 is highly electrophilic, facilitating cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The tert-butyloxycarbonyl (Boc) group at N3 acts as a protecting group, removable under acidic conditions (e.g., TFA) . Computational modeling can predict reactive sites, but experimental validation via NMR or LCMS is critical .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact, as the compound causes irritation . Work in a fume hood due to volatility of solvents (e.g., DCM). Store at –20°C under inert gas (argon/nitrogen) to prevent decomposition. Spill management includes neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in synthesizing peptidomimetics or heterocycles?

  • Methodological Answer : The bromine atom enables functionalization via palladium-catalyzed amination (e.g., with tert-butyl 6-amino derivatives) to generate bioactive amides . For example, coupling with 4-methoxybenzoyl chloride in DCM/TEA yields 89% of a bicyclic amide precursor to BET inhibitors . The azabicyclohexane core mimics peptide turn structures, enhancing binding affinity in drug candidates .

Q. What methodologies analyze the crystal structure and stereochemistry of its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 220 K with Cu-Kα radiation (λ = 1.54178 Å) resolves stereochemistry. For example, derivative 5d (C26H35N3O4) crystallizes in a triclinic system (space group P-1), with refinement parameters R1 = 0.039 and wR2 = 0.106 . HPLC with chiral columns or NOESY NMR can confirm enantiopurity .

Q. How does the bicyclic framework contribute to biological activity in enzyme/receptor binding?

  • Methodological Answer : The rigid bicyclic structure enforces a specific conformation, enhancing binding to hydrophobic pockets (e.g., bromodomains). For instance, derivatives showed IC50 values <100 nM in BET inhibition assays. MD simulations reveal hydrogen bonding between the Boc group and conserved lysine residues in targets .

Q. What strategies introduce functional groups at the 6-position, and how do modifications impact reactivity?

  • Methodological Answer : Bromine at C6 can be replaced via nucleophilic substitution (e.g., with amines or azides) or transition-metal catalysis. For example, reacting with 2-azabicyclo[2.1.1]hexane under K2CO3/DMSO at 120°C yields 70% of a bipyrimidine derivative . Functionalization with aminomethyl groups (C11H20N2O2) enables further peptide coupling, as seen in Aladdin Scientific’s derivatives .

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